![molecular formula C14H18ClNO3 B5327868 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5327868.png)
2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, also known as CPFE, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation. This may help to reduce inflammation and pain in a variety of conditions.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been found to have antioxidant and neuroprotective effects, making it a promising candidate for further research in a variety of therapeutic areas.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide for lab experiments is that it is a synthetic compound, making it easier to standardize and control for experimental purposes. However, one limitation is that further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are a number of potential future directions for research on 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide. Some of the most promising areas of research include its use as an anti-inflammatory agent, an analgesic, and a potential treatment for cancer. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, more research is needed to explore its potential use in combination with other therapeutic agents.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide involves the reaction of 4-chlorophenol with 2-chloroacetyl chloride in the presence of a base to form 2-(4-chlorophenoxy)acetophenone. This intermediate is then reacted with tetrahydro-2-furanethanol in the presence of a strong acid to yield the final product, this compound.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide has been studied for its potential therapeutic properties in a variety of scientific research applications. Some of the most promising areas of research include its use as an anti-inflammatory agent, an analgesic, and a potential treatment for cancer.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3/c1-10(13-3-2-8-18-13)16-14(17)9-19-12-6-4-11(15)5-7-12/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQZBTPJQTVKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.